molecular formula C6H12F2N2 B3031553 2,2-Difluoro-1,3-dimethyl-1,3-diazinane CAS No. 497181-15-4

2,2-Difluoro-1,3-dimethyl-1,3-diazinane

Cat. No.: B3031553
CAS No.: 497181-15-4
M. Wt: 150.17 g/mol
InChI Key: DDPCCLZKQGMFFP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-dimethyl-1,3-diazinane is a chemical compound known for its unique structure and properties It is a fluorinated derivative of diazinane, characterized by the presence of two fluorine atoms and two methyl groups attached to the nitrogen atoms in the diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane typically involves the fluorination of 1,3-dimethyl-1,3-diazinane. One common method is the reaction of 1,3-dimethyl-1,3-diazinane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,3-dimethyl-1,3-diazinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-1,3-dimethyl-1,3-diazinane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-1,3-dimethyl-1,3-diazinane is unique due to its specific ring structure and the positioning of the fluorine atoms. This configuration imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high reactivity and stability .

Properties

IUPAC Name

2,2-difluoro-1,3-dimethyl-1,3-diazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c1-9-4-3-5-10(2)6(9,7)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPCCLZKQGMFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381280
Record name 2,2-difluoro-1,3-dimethyl-1,3-diazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497181-15-4
Record name 2,2-difluoro-1,3-dimethyl-1,3-diazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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